3,5-Dichloro-4'-methylbenzophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
(3,5-dichlorophenyl)-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O/c1-9-2-4-10(5-3-9)14(17)11-6-12(15)8-13(16)7-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHLPGHYWTUEQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641767 | |
| Record name | (3,5-Dichlorophenyl)(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13395-63-6 | |
| Record name | (3,5-Dichlorophenyl)(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,5 Dichloro 4 Methylbenzophenone
Classical Organic Synthesis Approaches
Traditional methods for constructing the benzophenone (B1666685) core are well-established and rely on fundamental electrophilic aromatic substitution reactions.
The Friedel-Crafts acylation is a cornerstone reaction for the synthesis of aryl ketones, including benzophenone derivatives. sigmaaldrich.comsapub.org Discovered by Charles Friedel and James Mason Crafts in 1877, this reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) using a strong Lewis acid catalyst. sigmaaldrich.comsapub.org
For the specific synthesis of 3,5-Dichloro-4'-methylbenzophenone, two primary Friedel-Crafts acylation pathways are conceivable:
Acylation of Toluene (B28343) with 3,5-Dichlorobenzoyl Chloride: In this approach, toluene (4-methylbenzene) serves as the aromatic substrate, which is acylated by 3,5-dichlorobenzoyl chloride. The reaction requires a Lewis acid catalyst, typically aluminum trichloride (B1173362) (AlCl₃), to generate the highly electrophilic 3,5-dichlorobenzoyl acylium ion. sigmaaldrich.com The acylium ion then attacks the electron-rich toluene ring. Due to the ortho-, para-directing effect of the methyl group on toluene, the primary product expected is the desired 4'-methyl isomer.
Acylation of 1,3-Dichlorobenzene (B1664543) with 4-Methylbenzoyl Chloride: Alternatively, 1,3-dichlorobenzene can be used as the substrate and acylated with 4-methylbenzoyl chloride in the presence of a Lewis acid. However, the two chlorine atoms on the dichlorobenzene ring are deactivating and meta-directing, making this reaction less favorable and potentially requiring harsher conditions than the first pathway.
The general mechanism involves the formation of a complex between the Lewis acid and the acyl chloride, leading to the generation of a resonance-stabilized acylium ion, which then acts as the electrophile in the aromatic substitution. sigmaaldrich.com A significant drawback of the classical approach is the need for more than one equivalent of the Lewis acid catalyst because it complexes with the product ketone, which necessitates an aqueous workup to liberate the product and generates substantial waste. google.com
Table 1: Friedel-Crafts Acylation Reactant Options
| Aromatic Substrate | Acylating Agent | Catalyst | Expected Major Product |
| Toluene | 3,5-Dichlorobenzoyl chloride | AlCl₃ | This compound |
| 1,3-Dichlorobenzene | 4-Methylbenzoyl chloride | AlCl₃ | This compound |
An alternative classical route involves the direct halogenation of a benzophenone precursor. In this case, 4'-methylbenzophenone would be the starting material for a directed chlorination reaction. The orientation of electrophilic substitution on the benzophenone core is dictated by the directing effects of the existing substituents.
The Unsubstituted Phenyl Ring: The carbonyl group of the ketone is a deactivating, meta-directing group. Therefore, electrophilic substitution, such as chlorination, on the unsubstituted phenyl ring of 4'-methylbenzophenone would be directed to the 3- and 5-positions.
The 4-Methylphenyl Ring: This ring is activated by the para-methyl group. However, it is also deactivated by the ketone linkage. The directing effects are competing, but chlorination would likely occur at the positions ortho to the methyl group (positions 3' and 5').
To synthesize the target compound, the strategy would focus on the selective dichlorination of the unsubstituted ring of 4'-methylbenzophenone. This requires careful control of reaction conditions (catalyst, temperature) to favor substitution on the desired ring and prevent chlorination on the methyl-substituted ring. The reaction typically proceeds in the presence of a catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). chemguide.co.uk
Table 2: Directing Effects for Chlorination of 4'-Methylbenzophenone
| Ring | Substituent | Directing Effect | Predicted Chlorination Position(s) |
| Phenyl | Ketone (C=O) | Meta-directing, Deactivating | 3, 5 |
| 4-Methylphenyl | Methyl (-CH₃) | Ortho, Para-directing, Activating | 3', 5' |
While theoretically possible, constructing the target molecule by methylating a 3,5-dichlorobenzophenone (B83819) precursor is not a common or efficient synthetic strategy. The classical method for methylation is the Friedel-Crafts alkylation, which involves reacting the aromatic substrate with an alkyl halide and a Lewis acid catalyst.
However, this method is fraught with challenges, including:
Polyalkylation: The product of the initial alkylation is more reactive than the starting material, often leading to the addition of multiple alkyl groups.
Carbocation Rearrangements: The intermediate carbocations can rearrange to form more stable ions, leading to a mixture of isomeric products.
Given these limitations and the ready availability of toluene as a starting material for Friedel-Crafts acylation, direct methylation of a dichlorobenzophenone core is a less practical approach for the synthesis of this compound.
Advanced Synthetic Protocols and Catalytic Routes
Modern synthetic chemistry offers more sophisticated and efficient alternatives to classical methods, often employing transition-metal catalysis to achieve higher selectivity and functional group tolerance.
Palladium-catalyzed cross-coupling reactions have become a powerful tool for forming carbon-carbon bonds, including the synthesis of biaryl ketones. scielo.org.mxnih.gov These methods offer an alternative to Friedel-Crafts acylation, often with milder reaction conditions and greater control.
A potential route to this compound using this technology is a carbonylative coupling reaction. For example, a palladium catalyst can facilitate the coupling of an aryl halide, an organometallic reagent, and carbon monoxide (CO) to form a ketone. nih.gov
Plausible palladium-catalyzed strategies include:
Suzuki-Miyaura Coupling: This involves the reaction of an organoboron compound with an organohalide. One could envision a carbonylative Suzuki coupling between 3,5-dichloroiodobenzene, 4-methylphenylboronic acid, and a carbon monoxide source, catalyzed by a palladium complex.
Heck Reaction Variant: Carbonylative Heck reactions can also be employed to synthesize ketones.
These advanced methods can circumvent the issues of catalyst stoichiometry and harsh conditions associated with Friedel-Crafts reactions. thieme-connect.dethieme-connect.de
Table 3: Potential Palladium-Catalyzed Coupling Partners
| Coupling Partner 1 (Organohalide) | Coupling Partner 2 (Organometallic) | Carbonyl Source | Catalyst System |
| 1-Iodo-3,5-dichlorobenzene | 4-Methylphenylboronic acid | Carbon Monoxide (CO) | Palladium(0) complex + Ligand |
| 4-Iodotoluene | 3,5-Dichlorophenylboronic acid | Carbon Monoxide (CO) | Palladium(0) complex + Ligand |
| 3,5-Dichlorobenzoyl Chloride | 4-Methyl-stannane (Stille) or -zinc (Negishi) | (none) | Palladium(0) complex + Ligand |
The principles of green chemistry aim to design chemical processes that minimize or eliminate the use and generation of hazardous substances. hilarispublisher.comresearchgate.net The synthesis of benzophenones can be evaluated and redesigned through this lens.
Key green chemistry considerations for the synthesis of this compound include:
Catalysis over Stoichiometric Reagents: Replacing stoichiometric Lewis acids like AlCl₃ in Friedel-Crafts reactions with recyclable solid acid catalysts (e.g., zeolites, clays) can significantly reduce waste and simplify product purification.
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. Palladium-catalyzed carbonylative couplings, for instance, can exhibit high atom economy. nih.gov
Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons or carbon disulfide, sometimes used in Friedel-Crafts reactions, with more environmentally benign alternatives is a key goal. hilarispublisher.com
Energy Efficiency: Employing catalytic methods that operate at lower temperatures and pressures reduces energy consumption. egrassbcollege.ac.in Microwave-assisted synthesis has also been explored as an energy-efficient method for accelerating Friedel-Crafts reactions. uni-stuttgart.de
While photoreduction is a commonly cited green reaction for benzophenones, its principles of using alternative energy sources (like solar energy) and safer solvents can inspire greener approaches to the synthesis of the target molecule itself. egrassbcollege.ac.inijpda.org
Table 4: Comparison of Classical vs. Green Synthetic Approaches
| Principle | Classical Approach (Friedel-Crafts) | Potential Green Alternative |
| Catalyst | Stoichiometric AlCl₃ | Catalytic solid acids (e.g., zeolites) or recyclable catalysts |
| Waste | High (hydrolyzed aluminum salts) | Low |
| Solvents | Often chlorinated solvents (e.g., CS₂, CH₂Cl₂) | Greener solvents (e.g., ionic liquids) or solvent-free conditions |
| Energy | Can require heating | Lower energy input, potential for microwave or photo-catalysis |
Chemo- and Regioselective Synthesis of this compound
The primary and most widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of toluene with 3,5-dichlorobenzoyl chloride. This reaction is a classic example of an electrophilic aromatic substitution, where the acylium ion, generated from the acyl chloride and a Lewis acid catalyst, attacks the electron-rich toluene ring.
The regioselectivity of the Friedel-Crafts acylation of toluene is a well-understood phenomenon. The methyl group of toluene is an ortho-, para-directing activator. However, due to steric hindrance from the methyl group, the acylation reaction predominantly occurs at the para-position, leading to the formation of the desired 4'-methyl isomer as the major product. youtube.comgoogle.comchemguide.co.uklibretexts.org This inherent regioselectivity makes the Friedel-Crafts acylation a highly effective method for producing this compound with high isomeric purity.
A general experimental procedure for a Friedel-Crafts acylation of toluene involves the slow addition of an acyl chloride to a mixture of toluene and a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in a suitable solvent like dichloromethane. youtube.comscribd.com The reaction is typically carried out at low temperatures initially and then allowed to warm to room temperature to ensure a controlled reaction and minimize side products. scribd.com
Table 1: Reactants and Catalyst for the Friedel-Crafts Acylation
| Compound Name | Role |
| Toluene | Aromatic Substrate |
| 3,5-Dichlorobenzoyl chloride | Acylating Agent |
| Aluminum chloride (AlCl₃) | Lewis Acid Catalyst |
| Dichloromethane | Solvent |
The first step in the synthesis is the preparation of the requisite acylating agent, 3,5-dichlorobenzoyl chloride. This can be achieved by reacting 3,5-dichloro-4-methylbenzoic acid with a chlorinating agent like thionyl chloride. A patent describes a process for preparing 3,5-dichloro-4-methylbenzoic acid from p-toluic acid through a chlorination reaction catalyzed by aluminum chloride. google.com
Table 2: Synthesis of 3,5-Dichlorobenzoyl Chloride
| Starting Material | Reagent | Product |
| 3,5-Dichloro-4-methylbenzoic acid | Thionyl chloride (SOCl₂) | 3,5-Dichlorobenzoyl chloride |
Once the 3,5-dichlorobenzoyl chloride is obtained, it can be reacted with toluene in the presence of aluminum chloride to yield this compound. The reaction mixture is then typically quenched with an aqueous acid solution to decompose the aluminum chloride complex, followed by extraction and purification of the final product. scribd.com
Table 3: General Conditions for Friedel-Crafts Acylation of Toluene
| Parameter | Condition | Source |
| Catalyst | Anhydrous Aluminum Chloride | scribd.com |
| Solvent | Dichloromethane | scribd.com |
| Initial Temperature | 0 °C | scribd.com |
| Reaction Time | Varies, typically several hours | youtube.comscribd.com |
| Work-up | Acidic aqueous quench | scribd.com |
The successful synthesis relies on the careful control of reaction conditions to maximize the yield of the desired para-isomer and facilitate its purification from any minor ortho-isomer that may form.
Reactivity and Mechanistic Studies of 3,5 Dichloro 4 Methylbenzophenone
Carbonyl Group Transformations
The ketone functionality is a primary site of reactivity in 3,5-dichloro-4'-methylbenzophenone. The polarization of the carbon-oxygen double bond renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.
Reduction Pathways to Secondary Alcohols and Benzopinacols
The reduction of the carbonyl group in this compound can proceed via two principal pathways, leading to the formation of a secondary alcohol or a dimeric benzopinacol (B1666686).
The most common method for the reduction of benzophenones to their corresponding secondary alcohols (benzhydrols) involves the use of hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). In this nucleophilic addition reaction, a hydride ion attacks the electrophilic carbonyl carbon. ncert.nic.in This initial attack breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. Subsequent protonation, typically from the solvent or an acidic workup, yields the final secondary alcohol product, (3,5-dichlorophenyl)(4'-methylphenyl)methanol. ncert.nic.in The reaction is generally efficient, though the steric hindrance and electronic effects of the substituents can influence the reaction rate. The two chlorine atoms on one ring and the methyl group on the other are not expected to significantly impede this transformation under standard conditions.
Alternatively, the photoreduction of benzophenones in the presence of a hydrogen donor, such as isopropyl alcohol, leads to the formation of benzopinacols. researchgate.nethilarispublisher.com This reaction proceeds through a free-radical mechanism. Upon absorption of UV light, benzophenone (B1666685) is excited to its triplet state, which then abstracts a hydrogen atom from the alcohol to form two radical intermediates: a benzhydrol radical and a ketyl radical. nih.govbgsu.edu Dimerization of two benzhydrol radicals results in the formation of the corresponding benzopinacol. For this compound, this would yield 1,1,2,2-tetrakis(3,5-dichloro-4'-methylphenyl)ethane-1,2-diol. The rate and efficiency of this photoreduction are sensitive to the substituents on the aromatic rings, which can affect the energy of the excited state and the stability of the resulting radical intermediates. nih.gov
| Reaction Type | Reagents | Major Product |
|---|---|---|
| Chemical Reduction | NaBH₄ or LiAlH₄, followed by H₃O⁺ | (3,5-dichlorophenyl)(4'-methylphenyl)methanol |
| Photochemical Reduction | Isopropyl alcohol, UV light | 1,1,2,2-tetrakis(3,5-dichloro-4'-methylphenyl)ethane-1,2-diol |
Nucleophilic Addition Reactions to the Ketone Functionality
The electrophilic carbonyl carbon of this compound is a target for a wide array of nucleophiles. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which is then protonated. ncert.nic.in
A classic example is the Grignard reaction. Treatment with an organomagnesium halide (R-MgX) followed by an aqueous workup will result in the formation of a tertiary alcohol. youtube.com For instance, reacting this compound with methylmagnesium bromide would yield 1-(3,5-dichlorophenyl)-1-(4'-methylphenyl)ethanol. The reactivity of the ketone towards nucleophilic addition is influenced by both steric and electronic factors. learncbse.in The presence of bulky substituents can hinder the approach of the nucleophile. quora.comyoutube.com In this specific molecule, the chlorine atoms at the 3 and 5 positions of one phenyl ring and the methyl group at the 4' position of the other are unlikely to pose significant steric hindrance to the carbonyl group.
The electronic nature of the substituents also plays a crucial role. Electron-withdrawing groups, such as the two chlorine atoms, increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups, like the methyl group, decrease the electrophilicity. In this compound, the activating effect of the dichlorophenyl ring is expected to outweigh the deactivating effect of the methylphenyl ring, rendering the carbonyl group more reactive towards nucleophiles compared to unsubstituted benzophenone.
Acylation and Related Carbonyl Reactivity
Acylation reactions directly on the carbonyl group of a simple ketone like benzophenone are not typical. However, the principles of acylation are highly relevant to the synthesis of this compound itself, most commonly through a Friedel-Crafts acylation reaction. byjus.commasterorganicchemistry.com This electrophilic aromatic substitution involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgyoutube.com
To synthesize this compound, one could, for example, react 3,5-dichlorobenzoyl chloride with toluene (B28343) in the presence of AlCl₃. In this case, toluene is the nucleophile that attacks the electrophilic acylium ion generated from the reaction of the acyl chloride with the Lewis acid.
Aromatic Ring Reactivity and Substituent Effects
The two phenyl rings of this compound exhibit distinct reactivities due to their different substituents. The dichlorinated ring is electron-poor and thus deactivated towards electrophilic attack but activated for nucleophilic substitution. Conversely, the methylated ring is electron-rich, making it more susceptible to electrophilic substitution.
Nucleophilic Aromatic Substitution on Halogenated Phenyl Rings
The 3,5-dichlorophenyl ring is a potential substrate for nucleophilic aromatic substitution (SNA_r), a reaction pathway that is generally not feasible for unsubstituted aromatic rings. wikipedia.orgbyjus.com The presence of strong electron-withdrawing groups, such as the two chlorine atoms and the carbonyl group, makes the aromatic ring sufficiently electron-deficient to be attacked by strong nucleophiles. masterorganicchemistry.com
For a successful S_NAr reaction, the electron-withdrawing groups must be positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.com In this compound, the chlorine atoms are meta to each other and also meta to the point of attachment of the carbonyl group. While the carbonyl group is a powerful deactivator, its meta-positioning relative to the chlorine atoms does not provide the necessary resonance stabilization for the Meisenheimer complex. Therefore, direct nucleophilic aromatic substitution of the chlorine atoms is expected to be difficult under standard S_NAr conditions. Extremely harsh conditions or the use of a different mechanism, such as the benzyne (B1209423) mechanism, might be required to effect substitution.
Electrophilic Aromatic Substitution Patterns and Directing Effects
The 4'-methylphenyl ring is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the methyl group. libretexts.org The carbonyl group, being an electron-withdrawing group, deactivates the 3,5-dichlorophenyl ring towards EAS. organicmystery.com Therefore, electrophilic attack will preferentially occur on the 4'-methylphenyl ring.
The methyl group is an ortho, para-director, meaning it will direct incoming electrophiles to the positions ortho and para to itself. libretexts.org In 4'-methylbenzophenone, the para position is already occupied by the benzoyl group. Thus, electrophilic substitution will occur at the ortho positions (2' and 6') of the 4'-methylphenyl ring.
Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen and a Lewis acid), and Friedel-Crafts alkylation or acylation. libretexts.org For example, the nitration of this compound would be expected to yield 3,5-dichloro-2'-nitro-4'-methylbenzophenone and 3,5-dichloro-6'-nitro-4'-methylbenzophenone as the major products. The relative yields of the ortho products would be influenced by steric hindrance from the adjacent benzoyl group.
| Reaction Type | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3,5-dichloro-2'-nitro-4'-methylbenzophenone and 3,5-dichloro-6'-nitro-4'-methylbenzophenone |
| Bromination | Br₂, FeBr₃ | 2'-bromo-3,5-dichloro-4'-methylbenzophenone and 6'-bromo-3,5-dichloro-4'-methylbenzophenone |
Methyl Group Reactivity: Oxidation and Further Derivatization
The methyl group attached to the benzophenone core is a versatile handle for synthetic modifications, allowing for its conversion into a range of other functional groups through oxidation and derivatization reactions.
The oxidation of the methyl group in this compound can lead to the formation of an aldehyde, a carboxylic acid, or other oxygenated derivatives, depending on the oxidizing agent and reaction conditions. A common transformation is the oxidation to the corresponding benzoic acid. While specific studies on the direct oxidation of this compound are not extensively documented in the provided search results, the oxidation of related toluene derivatives is a well-established process in organic synthesis. For instance, the oxidation of p-methylbenzoic acid to 3,5-dichloro-4-methylbenzoic acid has been described, highlighting the feasibility of reactions on the aromatic ring without affecting the methyl group under certain conditions. google.com The reverse, selective oxidation of the methyl group in the presence of the dichlorinated ring, can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄).
The electrochemical oxidation of toluene derivatives has also been investigated as an alternative to traditional chemical methods for functionalizing the methyl group. researchgate.net This approach can offer better selectivity and milder reaction conditions.
A primary route for the derivatization of the methyl group is through free-radical halogenation, most commonly bromination, to form the corresponding bromomethyl derivative. This transformation is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), under thermal or photochemical conditions. The benzylic position of the methyl group is particularly susceptible to radical attack due to the resonance stabilization of the resulting benzylic radical.
The resulting 3,5-dichloro-4'-(bromomethyl)benzophenone is a valuable intermediate for further synthetic manipulations. The bromine atom can be readily displaced by a variety of nucleophiles to introduce new functional groups. For example, reaction with sodium cyanide can yield the corresponding nitrile, while reaction with amines can lead to the formation of aminomethyl derivatives.
The selection of solvent is crucial for the efficiency of benzylic bromination. Studies on related compounds have shown that non-polar solvents like carbon tetrachloride were traditionally used, but due to environmental concerns, alternative solvents such as 1,2-dichlorobenzene (B45396) have been found to be superior in some cases, leading to shorter reaction times and higher yields. researchgate.net
Below is a table illustrating the types of derivatization reactions possible from the methyl group of this compound based on known transformations of similar compounds.
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | KMnO₄, H₂O, heat | 4-(3,5-Dichlorobenzoyl)benzoic acid | Oxidation |
| This compound | NBS, AIBN, CCl₄, heat | 3,5-Dichloro-4'-(bromomethyl)benzophenone | Radical Bromination |
| 3,5-Dichloro-4'-(bromomethyl)benzophenone | NaCN, DMSO | 2-(4-(3,5-Dichlorobenzoyl)phenyl)acetonitrile | Nucleophilic Substitution |
| 3,5-Dichloro-4'-(bromomethyl)benzophenone | Pyrrolidine, K₂CO₃, CH₃CN | (3,5-Dichlorophenyl)(4-(pyrrolidin-1-ylmethyl)phenyl)methanone | Nucleophilic Substitution |
This table is illustrative and based on general organic chemistry principles and reactions of analogous compounds.
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analysis
Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product distribution. This is typically achieved through a combination of kinetic studies and spectroscopic analysis of reactants, intermediates, and products.
Kinetic studies provide quantitative data on reaction rates, allowing for the determination of the rate law, activation parameters, and the influence of various factors such as reactant concentrations, temperature, and solvent polarity. For instance, in the oxidation of a benzophenone derivative (benzophenone-4), kinetic studies have shown that the degradation can follow pseudo-first-order kinetics. nih.gov Similar studies on the oxidation of other aromatic ketones have also been reported, often revealing complex mechanisms. ijsdr.org
For the derivatization reactions of the methyl group, such as bromination with NBS, kinetic analysis can help to elucidate the radical chain mechanism. The rate of reaction can be monitored by measuring the disappearance of the reactant or the appearance of the product over time, often using spectroscopic techniques like UV-Vis or NMR spectroscopy. The dependence of the rate on the concentrations of the substrate, NBS, and the radical initiator can provide insights into the rate-determining step of the reaction.
The following table presents a hypothetical kinetic dataset for the bromination of this compound, illustrating how a rate law might be determined.
| Experiment | [Substrate] (mol/L) | [NBS] (mol/L) | [AIBN] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 0.01 | 1.0 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 0.01 | 2.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 0.01 | 1.0 x 10⁻⁵ |
| 4 | 0.1 | 0.1 | 0.02 | 1.4 x 10⁻⁵ |
This data is hypothetical and for illustrative purposes only.
From this hypothetical data, one could infer that the reaction is first order with respect to the substrate, zero order with respect to NBS, and half order with respect to the AIBN initiator, which is consistent with many radical chain reactions.
Spectroscopic techniques are indispensable for identifying the structures of reactants, intermediates, and products, thereby providing direct evidence for a proposed reaction mechanism.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the structure of the starting material and the final products. For example, in the oxidation of the methyl group to a carboxylic acid, the disappearance of the methyl singlet in the ¹H NMR spectrum and the appearance of a carboxylic acid proton signal would be observed. Similarly, in the bromination reaction, the methyl singlet would be replaced by a new signal for the CH₂Br group.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. The oxidation of the methyl group to a carboxylic acid would be evidenced by the appearance of a broad O-H stretch and a C=O stretch for the carboxylic acid.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of compounds. It can be used to confirm the identity of products and, in some cases, to detect reaction intermediates. For example, the mass spectrum of a related compound, methyl 3,5-dichloro-4-methylbenzoate, has been reported in the context of electrochemical oxidation studies. researchgate.net
UV-Vis Spectroscopy: UV-Vis spectroscopy can be used to monitor the progress of a reaction if the reactant, product, or a reaction intermediate has a distinct chromophore. This is often employed in kinetic studies to measure changes in concentration over time.
By combining these techniques, a detailed picture of the reaction pathway can be constructed, from the initial transformation of the starting material to the formation of the final products.
Photochemistry and Photophysical Properties of 3,5 Dichloro 4 Methylbenzophenone
Electronic Absorption and Emission Characteristics
The electronic properties of benzophenones are dictated by the transitions involving the carbonyl group and the aromatic rings. The presence of substituents can modulate the energies of the molecular orbitals, leading to shifts in absorption and emission spectra.
UV-Visible Spectroscopy and Electronic Transition Analysis
The UV-visible absorption spectrum of benzophenones is characterized by two main absorption bands: a weak, long-wavelength band corresponding to the spin-forbidden n → π* transition of the carbonyl group, and a much stronger, shorter-wavelength band assigned to the π → π* transition of the aromatic system.
For 4-methylbenzophenone, the presence of the electron-donating methyl group on one of the phenyl rings is expected to cause a slight red shift (bathochromic shift) in the π → π* transition compared to unsubstituted benzophenone (B1666685). Computational studies on substituted benzophenones support the idea that electron-donating groups can influence the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption characteristics. sigmaaldrich.com The primary electronic transitions in the UVA/UVB range for benzophenone derivatives are of π → π* character, with the major transition being from the HOMO to the LUMO. sigmaaldrich.com
Conversely, the presence of two electron-withdrawing chlorine atoms in the 3 and 5 positions of the other phenyl ring in 3,5-Dichloro-4'-methylbenzophenone would be expected to induce a blue shift (hypsochromic shift) in the π → π* transition due to the stabilization of the n-orbital of the carbonyl group. In a study on substituted benzophenones, it was noted that derivatives with electron-withdrawing groups tend to have more favorable reduction potentials and lower LUMO and HOMO energy levels. nih.gov
Therefore, the UV-visible spectrum of this compound is predicted to be a composite of these opposing electronic effects. The exact position of the absorption maxima would depend on the interplay between the electron-donating nature of the methyl group and the electron-withdrawing nature of the chlorine atoms.
Table 1: Predicted UV-Visible Absorption Characteristics
| Compound | Predicted λmax (n → π*) | Predicted λmax (π → π*) | Predicted Molar Absorptivity (ε) |
|---|
Note: The data in this table is predictive and based on the analysis of structurally similar compounds.
Fluorescence and Phosphorescence Studies of Excited States
Benzophenones are known to exhibit very weak fluorescence at room temperature due to highly efficient intersystem crossing (ISC) from the first excited singlet state (S₁) to the triplet manifold (T₁). The fluorescence quantum yields are typically very low. rsc.org The dominant emission from benzophenones is phosphorescence, which occurs from the lowest triplet state (T₁) to the ground state (S₀). nih.gov This phosphorescence is usually observed at low temperatures in rigid matrices.
For this compound, it is expected to follow this general behavior. The heavy chlorine atoms are known to enhance spin-orbit coupling, which would further facilitate intersystem crossing and lead to a very low fluorescence quantum yield. The phosphorescence spectrum would be expected to show a vibronic structure characteristic of the n → π* triplet state. The position of the phosphorescence emission would be influenced by the substituents. The electron-withdrawing chlorine atoms would likely shift the phosphorescence to a slightly higher energy (shorter wavelength) compared to unsubstituted benzophenone, while the electron-donating methyl group would have the opposite effect.
Table 2: Predicted Emission Characteristics
| Compound | Predicted Fluorescence | Predicted Phosphorescence |
|---|
Note: The data in this table is predictive and based on the photophysical properties of analogous benzophenone derivatives.
Photoinduced Processes and Excited State Dynamics
Upon absorption of UV radiation, this compound will be promoted to an excited singlet state, which will then undergo a series of rapid processes that dictate its photochemical reactivity.
Triplet State Formation and Quenching Mechanisms
The primary event following photoexcitation of benzophenones is rapid and efficient intersystem crossing from the S₁(n,π*) state to the triplet manifold. Studies on benzophenone have shown that the population of the lowest triplet state (T₁) can occur both directly (S₁ → T₁) and indirectly (S₁ → T₂ → T₁). The triplet state is relatively long-lived, allowing it to participate in various photochemical reactions.
The triplet state of this compound can be quenched by various mechanisms, including energy transfer to other molecules with lower triplet energies (quenchers) and chemical reactions, most notably hydrogen abstraction. The rate of quenching will depend on the concentration and nature of the quenching species. The presence of the chlorine atoms may influence the triplet state lifetime, although specific data for this compound is not available.
Radical Generation and Spin Chemistry
The triplet state of benzophenones is known to be a potent hydrogen abstractor, particularly from suitable hydrogen-donating substrates. This process leads to the formation of a ketyl radical and a radical derived from the hydrogen donor. In the case of this compound, the reaction would be:
(Cl₂C₆H₃)C=O(C₆H₄CH₃) (T₁) + R-H → (Cl₂C₆H₃)Ċ-OH(C₆H₄CH₃) + R•
The resulting ketyl radical is a key intermediate in many photochemical reactions initiated by benzophenones, such as the photoreduction to form benzopinacols. The spin chemistry of the radical pair formed will influence the subsequent reaction pathways and product distribution.
Photoreduction Processes: Efficiency and Mechanistic Pathways
The photoreduction of benzophenones is a classic photochemical reaction that has been extensively studied. The efficiency and mechanism of this process are highly dependent on the nature of the substituents on the benzophenone core and the hydrogen-donating ability of the solvent or other reactants. rsc.orgnih.gov
For this compound, the photoreduction would be initiated by the abstraction of a hydrogen atom by the triplet state of the ketone from a suitable donor, such as an alcohol or an amine. The resulting ketyl radicals can then undergo dimerization to form the corresponding pinacol.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3,5-dichlorobenzophenone (B83819) |
| 4-methylbenzophenone |
| Benzophenone |
| 4-carboxybenzophenone |
Solvent Effects on Photophysical and Photochemical Behavior
A detailed analysis of the solvent effects on the photophysical and photochemical behavior of this compound cannot be provided at this time due to a lack of available scientific data.
Data Tables
No data is available to populate tables for quantum yields, excited state lifetimes, or other photophysical parameters of this compound in different solvents.
Detailed Research Findings
There are no detailed research findings in the reviewed literature that specifically address the solvent effects on the photochemistry of this compound.
Computational Chemistry and Theoretical Investigations of 3,5 Dichloro 4 Methylbenzophenone
Quantum Chemical Calculations: Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular geometries, energies, and various electronic properties.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization.
For 3,5-Dichloro-4'-methylbenzophenone, a DFT calculation would begin with an initial guess of its structure. The calculation then iteratively adjusts bond lengths, bond angles, and dihedral angles to find the geometry with the lowest possible electronic energy. A popular and effective combination for this purpose is the B3LYP functional with a basis set such as 6-311+G**, which provides a detailed description of the electron distribution. ysu.am The final optimized structure represents the molecule's most probable conformation in the gas phase. A key structural feature of benzophenones is the twist of the two phenyl rings relative to each other, which is influenced by the substituents. nih.govresearchgate.net
Once the optimized geometry is found, the same level of theory can be used to calculate the molecule's vibrational frequencies. This analysis serves two purposes: first, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies); second, the calculated frequencies can be directly compared with experimental infrared (IR) and Raman spectra to validate the computational model. ysu.amresearchgate.netresearchgate.net For example, the characteristic C=O stretching vibration in benzophenones, typically found in the 1630-1660 cm⁻¹ range, and various C-H and C-C stretching and bending modes can be precisely calculated. researchgate.netscialert.net
Table 1: Representative Calculated Geometrical Parameters for a Benzophenone (B1666685) Core This table presents typical values for the central carbonyl region of a benzophenone molecule, optimized using DFT methods. Actual values for this compound would be influenced by its specific substitution pattern.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C=O | ~1.24 Å |
| Bond Length | C-C (carbonyl-phenyl) | ~1.49 Å |
| Bond Angle | C-C-C (phenyl-carbonyl-phenyl) | ~122° |
| Dihedral Angle | Phenyl-C-C-Phenyl | 50° - 60° |
Table 2: Illustrative Calculated Vibrational Frequencies for Substituted Benzophenones This table shows examples of calculated vibrational modes for benzophenone-like molecules using DFT. The exact frequencies for this compound would be unique to its structure.
| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) |
| C-H Aromatic Stretch | 3100 - 3220 |
| C=O Carbonyl Stretch | 1650 - 1680 |
| C-C Aromatic Ring Stretch | 1570 - 1630 |
| C-Cl Stretch | 650 - 850 |
| C-H Out-of-Plane Bend | 750 - 900 |
Molecular Dynamics Simulations: Conformational Sampling and Intermolecular Interactions
While quantum mechanics describes the static electronic structure, molecular dynamics (MD) simulations model the movement of atoms and molecules over time. fz-juelich.de MD simulations apply classical mechanics to a system of atoms, allowing researchers to observe conformational changes, diffusion, and intermolecular interactions in a simulated environment, such as in a solvent or near a surface. nih.gov
For this compound, an MD simulation would reveal the dynamic nature of the twist between its two phenyl rings. Instead of a single fixed angle, the molecule samples a range of dihedral angles, influenced by thermal energy and interactions with surrounding molecules. This conformational flexibility is critical for how the molecule fits into binding sites of enzymes or receptors.
Furthermore, MD simulations are essential for studying how this compound interacts with other molecules. For instance, simulating the compound in water can reveal how water molecules arrange themselves around the hydrophobic chlorinated phenyl ring versus the more polar carbonyl group, providing insights into its solubility and partitioning behavior.
Reaction Pathway Modeling: Transition State Identification and Energy Barrier Calculations
Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed map of the energy landscape from reactants to products. nih.gov This is particularly useful for understanding reaction mechanisms, identifying transient intermediates, and predicting reaction rates.
A key reaction for benzophenones is the reduction of the carbonyl group to a secondary alcohol. vedantu.compitt.edu Using computational methods, the mechanism of this reaction, for example with a reducing agent like sodium borohydride (B1222165), can be modeled. vedantu.comchegg.com The process involves identifying the structure of the high-energy transition state—the fleeting molecular arrangement at the peak of the energy profile between reactant and product. wikipedia.orgyoutube.com
The energy difference between the reactants and the transition state is the activation energy barrier (ΔG‡). wikipedia.org A higher barrier corresponds to a slower reaction. By calculating the activation barriers for different possible pathways, chemists can predict which reaction mechanism is most likely to occur under given conditions. For this compound, this could involve modeling its photochemical reactions, such as hydrogen atom abstraction, which is a key step in its function as a photoinitiator. nih.govacs.org
Quantitative Structure-Property Relationship (QSPR) Studies for Substituted Benzophenones
Quantitative Structure-Property Relationship (QSPR) and its biological counterpart, QSAR (Quantitative Structure-Activity Relationship), are statistical modeling techniques that correlate variations in the chemical structure of a group of compounds with changes in their measured properties. nih.govresearchgate.net These properties can include physical characteristics like boiling point, or biological activities like toxicity or enzyme inhibition. nih.govnih.govrsc.org
For a class of compounds like substituted benzophenones, a QSPR/QSAR model can be developed to predict the properties of untested analogues, such as this compound. The process involves:
Assembling a Dataset: Gathering experimental data for a series of benzophenone derivatives.
Calculating Descriptors: Using software to generate a large number of numerical descriptors for each molecule that encode its structural, electronic, and hydrophobic features.
Model Building: Employing statistical methods to build a mathematical equation that links a subset of these descriptors to the experimental property.
For example, a QSAR model could be built to predict the aquatic toxicity of various benzophenones based on descriptors like the logarithm of the octanol-water partition coefficient (logP), molecular weight, and electronic parameters like the energy of the lowest unoccupied molecular orbital (LUMO). nih.govnih.gov Such a model could then be used to estimate the potential environmental risk of this compound before it is synthesized. Studies have shown that properties like hydrophobicity and specific electronic characteristics are key descriptors for predicting the toxicity of benzophenones. nih.govqucosa.de
Table 3: Example Dataset for a QSAR Model of Benzophenone Derivatives This table illustrates the type of data used to build a QSAR model. A property, such as toxicity to an aquatic organism (-log EC₅₀), is measured for a series of compounds with known structural descriptors.
| Compound | Substituents | LogP (Hydrophobicity) | E(LUMO) (eV) | Experimental -log EC₅₀ |
| Benzophenone | H | 3.18 | -1.52 | 4.85 |
| 4-Hydroxybenzophenone | 4-OH | 2.93 | -1.35 | 4.21 |
| 4-Methylbenzophenone | 4-CH₃ | 3.65 | -1.48 | 5.10 |
| 4,4'-Dichlorobenzophenone | 4-Cl, 4'-Cl | 4.50 | -1.88 | 5.95 |
| This compound | 3-Cl, 5-Cl, 4'-CH₃ | (Calculated) | (Calculated) | (Predicted) |
Synthesis and Characterization of Novel Derivatives and Analogues of 3,5 Dichloro 4 Methylbenzophenone
Structural Modifications on the Dichlorinated Phenyl Ring
The dichlorinated phenyl ring of 3,5-Dichloro-4'-methylbenzophenone presents a unique electronic environment that can be further modulated through various chemical transformations. The two chlorine atoms are strong electron-withdrawing groups, which significantly influence the reactivity of the aromatic ring and the properties of the central carbonyl group. The derivatization of this ring can lead to novel compounds with altered electronic, steric, and photophysical characteristics.
One of the primary avenues for modifying this ring is through nucleophilic aromatic substitution (SNAr). Although the chlorine atoms are relatively unreactive towards nucleophiles on an unsubstituted benzene (B151609) ring, their presence meta to each other and ortho/para to the activating benzoyl group can facilitate substitution under specific conditions. For instance, reaction with strong nucleophiles such as alkoxides (e.g., sodium methoxide) or amines at elevated temperatures and pressures could potentially replace one or both chlorine atoms.
Another approach involves the introduction of new substituents through electrophilic aromatic substitution. However, the deactivating effect of the two chlorine atoms and the benzoyl group makes the ring highly electron-deficient and thus, very resistant to further electrophilic attack. To overcome this, highly reactive electrophiles and harsh reaction conditions would be necessary. A more viable strategy would be to first modify the existing substituents. For example, the reduction of the benzoyl group to a benzhydrol, followed by its conversion to a different functional group, could alter the directing effects and reactivity of the ring system.
A hypothetical series of derivatives could be synthesized to probe the effects of these modifications. The following table illustrates potential derivatives and the expected impact of the structural changes on the molecule's properties.
| Derivative Name | Modification | Expected Impact on Properties |
| 3-Chloro-5-methoxy-4'-methylbenzophenone | Replacement of one Cl with a methoxy (B1213986) group | Increased electron density on the phenyl ring, potential for altered photophysical properties (e.g., shift in absorption maxima). |
| 3-Chloro-5-amino-4'-methylbenzophenone | Replacement of one Cl with an amino group | Significant increase in electron density, potential for new hydrogen bonding interactions, altered solubility. |
| 3,5-Bis(methylthio)-4'-methylbenzophenone | Replacement of both Cl atoms with methylthio groups | Increased polarizability, potential for coordination with metal centers. |
The synthesis of these derivatives would likely require multi-step sequences, potentially involving the use of a precursor such as 3,5-dihydroxybenzoic acid, which could be dichlorinated and then elaborated to the desired benzophenone (B1666685).
Diversification of the Methylphenyl Ring Substituents
The methylphenyl ring of this compound offers a more accessible site for structural diversification due to the activating and ortho-, para-directing nature of the methyl group. This allows for a wider range of electrophilic aromatic substitution reactions to be employed, leading to a diverse array of novel analogues.
Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation can be expected to proceed with reasonable efficiency, primarily at the positions ortho to the methyl group (positions 3' and 5'). The directing effect of the methyl group would favor substitution at these positions.
For instance, nitration using a mixture of nitric acid and sulfuric acid would likely yield 3,5-Dichloro-4'-methyl-3'-nitrobenzophenone. Subsequent reduction of the nitro group to an amine would provide a handle for further functionalization, such as amide or sulfonamide formation. Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst would introduce additional halogen atoms onto the methylphenyl ring, further modifying the electronic properties of the molecule.
The methyl group itself can also be a site for modification. Radical bromination using N-bromosuccinimide (NBS) would lead to the formation of 3,5-Dichloro-4'-(bromomethyl)benzophenone. This benzylic bromide is a versatile intermediate that can be converted to a variety of other functional groups, including alcohols, ethers, esters, and nitriles, through nucleophilic substitution reactions.
A representative set of potential derivatives and their synthetic rationale is presented in the table below.
| Derivative Name | Modification | Synthetic Approach |
| 3,5-Dichloro-3'-nitro-4'-methylbenzophenone | Nitration of the methylphenyl ring | Electrophilic nitration using HNO3/H2SO4 |
| 3'-Amino-3,5-dichloro-4'-methylbenzophenone | Reduction of the nitro group | Catalytic hydrogenation or reduction with metals like tin or iron in acidic media |
| 3,5-Dichloro-4'-(hydroxymethyl)benzophenone | Oxidation of the methyl group | Oxidation of the corresponding benzylic bromide with a mild oxidizing agent |
| (3,5-Dichlorobenzoyl)benzoic acid | Oxidation of the methyl group to a carboxylic acid | Strong oxidation of the methyl group using KMnO4 or other strong oxidizing agents |
Systematic Derivatization for Structure-Reactivity and Structure-Photophysical Property Correlations
A systematic approach to the derivatization of this compound is crucial for establishing clear relationships between the molecular structure and the resulting chemical reactivity and photophysical properties. By methodically altering the substituents on both aromatic rings and analyzing the consequent changes, predictive models can be developed.
For structure-reactivity studies, a key parameter to investigate is the reactivity of the carbonyl group. This can be probed through reactions such as reductions (e.g., with sodium borohydride) or additions of Grignard reagents. The rate of these reactions will be influenced by the electronic nature of the substituents on the phenyl rings. Electron-withdrawing groups on either ring will generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups will decrease its reactivity.
For structure-photophysical property correlations, the primary focus would be on the absorption and emission characteristics of the derivatives. Benzophenones are well-known for their n-π* and π-π* electronic transitions. The energies of these transitions, and thus the wavelengths of maximum absorption (λmax), are sensitive to the substituents on the aromatic rings. Electron-donating groups tend to cause a red shift (to longer wavelengths) in the π-π* transition, while the effect on the n-π* transition is often less pronounced. The quantum yield of fluorescence and phosphorescence, as well as the lifetime of the excited states, are also key parameters that would be systematically studied.
An illustrative data table for a hypothetical series of derivatives and their predicted photophysical properties is shown below. This table is based on established principles of substituent effects on aromatic chromophores.
| Derivative | Substituent at C3' | Substituent at C5 | Predicted λmax (nm) | Predicted Fluorescence Quantum Yield |
| Parent Compound | H | Cl | ~260 | Low |
| Derivative A | NO2 | Cl | Red-shifted | Very Low (quenching) |
| Derivative B | NH2 | Cl | Significantly Red-shifted | Potentially Higher |
| Derivative C | H | OCH3 | Slightly Red-shifted | Moderate |
| Derivative D | OCH3 | OCH3 | Red-shifted | Higher |
These systematic studies would provide a valuable dataset for computational chemists to develop and validate theoretical models that can predict the properties of new, unsynthesized derivatives.
Characterization of Novel Benzophenone-Based Scaffolds
The unambiguous characterization of any newly synthesized derivatives of this compound is essential to confirm their structure and purity. A combination of spectroscopic and analytical techniques would be employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable tools for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals in the 1H NMR spectrum provide detailed information about the substitution pattern on the aromatic rings. Similarly, the number and chemical shifts of the signals in the 13C NMR spectrum confirm the carbon framework of the molecule. For more complex structures, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) would be used to establish the connectivity between protons and carbons.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, which in turn confirms their elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of key functional groups. The strong absorption band of the carbonyl (C=O) group in benzophenones typically appears in the region of 1650-1670 cm-1. The positions of other bands can indicate the presence of C-Cl, C-H, and any newly introduced functional groups like -NO2, -NH2, or -OH.
Ultraviolet-Visible (UV-Vis) Spectroscopy: As discussed in the previous section, UV-Vis spectroscopy is crucial for characterizing the photophysical properties of these compounds. It provides information about the electronic transitions within the molecule and is used to determine the wavelength of maximum absorption (λmax).
The comprehensive characterization of these novel benzophenone-based scaffolds is a critical step in understanding their properties and potential applications. The data obtained from these analytical techniques provides the foundation for establishing the structure-property relationships discussed throughout this article.
Advanced Applications in Chemical Research and Materials Science
Photoinitiator Chemistry for Controlled Polymerization Processes
3,5-Dichloro-4'-methylbenzophenone belongs to the benzophenone (B1666685) family of compounds, which are renowned as Type II photoinitiators. These initiators operate via a bimolecular process, requiring a co-initiator, typically a hydrogen donor like an amine or an alcohol, to generate the radicals necessary for polymerization. polymerinnovationblog.com Upon absorption of UV light, the benzophenone core is promoted to an excited triplet state. This excited molecule then abstracts a hydrogen atom from the co-initiator, resulting in the formation of two radicals: a ketyl radical from the benzophenone and an alkyl or aminoalkyl radical from the co-initiator. The latter is typically responsible for initiating the polymerization of monomers, such as acrylates. polymerinnovationblog.com
The substitution pattern on the benzophenone rings, such as the dichloro and methyl groups in this compound, plays a critical role in modulating the photoinitiator's properties, including its light absorption characteristics, solubility, and thermal stability. mdpi.com
The efficiency of a Type II photoinitiator system is dependent on several factors, including the light absorption efficiency (molar extinction coefficient), the quantum yield of intersystem crossing to the reactive triplet state, and the rate of hydrogen abstraction from the co-initiator. The presence of electron-withdrawing groups, such as the two chlorine atoms on one of the phenyl rings of this compound, can influence the energy of the excited state and the reactivity of the carbonyl group.
The benzophenone scaffold is a versatile platform for designing novel photoinitiators tailored for specific applications, such as low-energy LED curing or spatially controlled polymerization. mdpi.comnih.gov Researchers have focused on modifying the benzophenone core to enhance its properties. Strategies include:
Covalent Linking: Attaching chromophores or co-initiators (like amines) directly to the benzophenone molecule to create unimolecular or more efficient bimolecular systems. mecb.eu
Supramolecular Assembly: Incorporating benzophenone moieties into self-assembling structures, like dipeptides, to create "supramolecular photoinitiators." nih.govchemrxiv.org This allows for localization of the initiation process, enabling the fabrication of complex, micro-structured polymeric materials with enhanced mechanical properties. chemrxiv.org
Polymerizable Photoinitiators: Introducing a polymerizable group (e.g., a vinyl group) onto the benzophenone structure, allowing it to be covalently incorporated into the resulting polymer chain. This minimizes migration of the initiator from the cured material.
The structure of this compound, with its distinct substitution, makes it a candidate for inclusion in such advanced systems, where its properties can be harnessed for creating materials with precisely controlled architectures and functionalities. nih.govchemrxiv.org
Building Block in Complex Organic Synthesis and Medicinal Chemistry Intermediates
The chemical structure of this compound makes it a valuable intermediate for the synthesis of more complex molecules. The synthesis of the core structure itself typically involves a Friedel-Crafts acylation. For example, 3,5-dichloro-4-methylbenzoyl chloride can be reacted with toluene (B28343) in the presence of a Lewis acid catalyst to yield the target molecule. wikipedia.org The precursor, 3,5-dichloro-4-methylbenzoyl chloride, is readily prepared from 3,5-dichloro-4-methylbenzoic acid.
The reactive sites on the molecule—the carbonyl group and the aromatic rings—allow for a variety of subsequent chemical transformations. The carbonyl can be reduced to an alcohol or converted to other functional groups, while the aromatic rings can undergo further substitution reactions.
This synthetic versatility is particularly relevant in medicinal chemistry, where the dichlorinated phenyl motif is a common feature in bioactive molecules. Halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com For instance, arylpiperazine derivatives, a significant class of compounds in drug discovery, often incorporate substituted aromatic rings. mdpi.com While direct use of this compound in a marketed drug is not documented, its structural motifs are present in complex molecules investigated for therapeutic potential, such as those found in chemical libraries for high-throughput screening. nih.gov
Integration into Advanced Functional Materials and Polymer Systems
The incorporation of specific chemical moieties into polymers is a key strategy for creating advanced functional materials. Benzophenone derivatives are widely integrated into polymer systems to impart specific properties.
One of the primary functions is providing UV protection . The benzophenone core is an excellent UV absorber, and by incorporating it into a polymer matrix, the material can be stabilized against photodegradation.
Furthermore, the presence of chlorine atoms suggests a potential application in fire-retardant materials . Halogenated compounds are known to act as flame retardants by interrupting the radical chain reactions of combustion in the gas phase. The integration of this compound into a polymer backbone or as an additive could enhance the fire resistance of the final material.
Recent research has also explored the use of benzophenone-based units in conjugated microporous polymers (CMPs) . rsc.org These materials possess high surface areas and tunable electronic properties, making them suitable for applications in gas storage, separation, and catalysis. The defined geometry and electronic nature of this compound make it a potential monomer for the synthesis of novel CMPs with tailored functionalities. rsc.org
The table below summarizes the potential functional enhancements when this compound is integrated into a polymer system.
| Property Enhanced | Functional Group | Mechanism of Action |
| UV Stability | Benzophenone Core | Absorption of UV radiation, preventing degradation of the polymer matrix. |
| Fire Retardancy | Dichloro-substituents | Radical trapping mechanism in the gas phase during combustion. |
| Mechanical Properties | Benzophenone Core | As a photoinitiator, it facilitates cross-linking, which can increase modulus and strength. chemrxiv.org |
| Porosity/Adsorption | Entire Molecule | As a monomer in CMPs, it contributes to the formation of a rigid, porous network. rsc.org |
| This table is based on the known functions of the constituent chemical groups. |
Role as a Ligand in Coordination Chemistry and Catalysis
The potential for this compound to act as a ligand in coordination chemistry is rooted in the electron-donating capabilities of its oxygen atom and the π-systems of its aromatic rings. The lone pairs on the carbonyl oxygen can coordinate to a metal center, forming a metal complex. While this compound is not a classic chelating ligand, its interaction with metal ions could lead to the formation of novel coordination polymers or discrete metal-organic complexes.
The field of catalysis often utilizes such metal complexes. For a molecule like this compound, potential catalytic applications could involve:
Photocatalysis: The benzophenone moiety's well-known photochemical properties could be combined with a metal's redox activity to create photocatalysts for organic transformations.
Lewis Acid Catalysis: Coordination of the carbonyl oxygen to a Lewis acidic metal center could activate the molecule for subsequent reactions or make the metal center a more effective catalyst for other transformations.
While specific research on the coordination chemistry of this compound is not widely published, the principles are well-established with simpler ketones and aromatic compounds. The unique electronic and steric properties conferred by the dichloro and methyl substituents could lead to complexes with distinctive stability, solubility, and catalytic activity, marking this as an area ripe for future investigation.
Future Research Directions and Emerging Trends for 3,5 Dichloro 4 Methylbenzophenone
Exploration of Unconventional Reactivity Pathways and Green Catalysis
The future synthesis and modification of 3,5-Dichloro-4'-methylbenzophenone and related structures will increasingly move away from classical methods towards more sophisticated and environmentally benign approaches.
Research is focusing on the exploration of unconventional reactivity pathways. For instance, benzophenone (B1666685) itself can serve a dual role as both a hydrogen atom transfer (HAT) reagent and a reductant in certain catalytic cycles, such as in chromium-catalyzed reactions for synthesizing complex diols. acs.org This type of dual functionality opens up new avenues for designing novel transformations where the benzophenone core of a molecule like this compound could actively participate in a reaction sequence, rather than being a passive scaffold.
The principles of green chemistry are becoming central to the synthesis of benzophenone derivatives. hilarispublisher.comresearchgate.net This involves the use of renewable resources, eco-friendly solvents, and energy-efficient processes. hilarispublisher.comresearchgate.net Photoreduction, for example, utilizes sunlight or UV radiation to drive reactions, minimizing the need for harsh chemical reagents. hilarispublisher.comijpda.org The use of ethanol (B145695) as a solvent in the photoreduction of benzophenone is a prime example of a greener alternative to traditional solvents. hilarispublisher.comresearchgate.net
Furthermore, the development of heterogeneous catalysts, such as tungstophosphoric acid supported on mesoporous silica (B1680970) (MCM-41), offers significant advantages for the synthesis of substituted benzophenones. researchgate.net These catalysts can be easily separated from the reaction mixture and recycled, reducing waste and improving the economic viability of the process. researchgate.net Future work will likely focus on designing highly selective and active green catalysts for the Friedel-Crafts acylation and other key reactions used to produce functionalized benzophenones. researchgate.net
Table 1: Examples of Green Chemistry Approaches in Benzophenone Synthesis
| Method | Key Features | Example Application | Reference |
|---|---|---|---|
| Photoreduction | Uses sunlight/UV light; can use green solvents like ethanol. | Synthesis of benzopinacol (B1666686) from benzophenone. | hilarispublisher.comresearchgate.netijpda.org |
| Supported Catalysis | Heterogeneous catalyst (e.g., HPW/MCM-41) allows for easy separation and reuse. | Synthesis of 4-methoxybenzophenone (B1664615) from anisole (B1667542) and benzoic acid. | researchgate.net |
Development of Responsive and Smart Materials Based on Substituted Benzophenones
The inherent photochemical properties of the benzophenone moiety make it an excellent building block for responsive or "smart" materials—materials that can change their properties in response to external stimuli like light.
One major area of research is the development of benzophenone-based materials for photolithography and biomolecular patterning. nih.gov By functionalizing a surface with benzophenone groups, it becomes possible to covalently attach biomolecules in specific patterns upon exposure to UV light. nih.gov This technique is invaluable for creating model substrates to study cell behavior, such as cell adhesion and rolling. nih.gov Future research on this compound could explore how its specific substitution pattern influences the efficiency and resolution of this photochemical crosslinking.
Substituted benzophenones are also being investigated as host materials for phosphorescent organic light-emitting diodes (PhOLEDs). acs.org Materials with a high triplet energy, a characteristic of the benzophenone core, can efficiently transfer energy to phosphorescent dopants, leading to highly efficient light emission. acs.org Research has shown that benzophenone-based hosts can be used for blue, green, yellow, and red phosphors, with some devices achieving high external quantum efficiencies. acs.org The electronic properties of this compound could be tuned by its specific halogen and methyl substituents to optimize performance as a host material in PhOLEDs.
Furthermore, the development of durable, functional polymer surfaces is another promising direction. Benzophenone can act as a photoreactive anchor to chemically bond modifiers, like polyethylene (B3416737) glycols (PEGs), to a polymer surface. researchgate.net This creates a durable, modified surface with properties such as improved hydrophilicity and anti-platelet activity for biomedical materials. researchgate.net The specific reactivity of this compound could be harnessed to create robust and long-lasting surface modifications on a variety of polymer substrates.
Interdisciplinary Research with Nanoscience and Biomedical Applications
The intersection of chemistry, materials science, nanoscience, and medicine offers fertile ground for future research into substituted benzophenones.
The broad spectrum of biological activities exhibited by benzophenone derivatives—including anticancer, antiviral, antimicrobial, and anti-inflammatory effects—continues to drive research. nih.govnih.govmdpi.com The biological properties are highly dependent on the substitution pattern on the aromatic rings. nih.gov Future studies will likely involve synthesizing and screening libraries of compounds, including novel derivatives of this compound, to identify potent and selective therapeutic agents. For example, photoaffinity labeling, which uses the photoreactive nature of benzophenones to map biological interactions, is a powerful tool in chemical biology and drug discovery. mdpi.com
Nanoscience provides new platforms for the application of these compounds. nih.gov For example, combining the properties of hydrogels and nanoparticles can lead to "smart nanogels" that improve drug loading, stability, and targeted delivery. nih.gov Benzophenone derivatives could be incorporated into such nanosystems, either as the therapeutic agent itself or as a photoreactive component to trigger drug release at a specific site. Engineered nanomaterials are a rapidly evolving field in drug development, offering the promise of overcoming biological barriers for precision medicine. nih.gov
The use of benzophenones in creating biocompatible materials is another key area. nih.gov By photochemically patterning surfaces with proteins and other biomolecules, researchers can create instructive environments to guide cell growth and function, with applications in tissue engineering and medical implants. nih.gov
Table 2: Potential Interdisciplinary Applications of Substituted Benzophenones
| Field | Application | Research Focus | Reference |
|---|---|---|---|
| Medicinal Chemistry | Drug Discovery | Synthesis and screening of derivatives for anticancer, anti-inflammatory, and antimicrobial activity. | nih.govnih.gov |
| Chemical Biology | Photoaffinity Labeling | Mapping protein-drug and protein-protein interactions using photoreactive probes. | mdpi.com |
| Nanoscience | Drug Delivery | Incorporation into nanogels and other nanoparticles for targeted and controlled release. | nih.gov |
Advanced Spectroscopic and Computational Techniques for Deeper Insights
To fully realize the potential of this compound and other complex derivatives, researchers must gain a fundamental understanding of their molecular behavior. Advanced spectroscopic and computational methods are indispensable tools in this endeavor.
Time-resolved spectroscopy techniques, such as femtosecond time-resolved electronic and vibrational absorption spectroscopy, allow scientists to observe the photophysical and photochemical processes of benzophenones on incredibly short timescales. bris.ac.uk These methods can reveal the dynamics of excited states, hydrogen abstraction reactions, and the influence of the solvent environment on reactivity. bris.ac.uk For instance, studies have shown that it is possible to selectively excite different sub-ensembles of benzophenone molecules in solution, dramatically altering reaction rates. bris.ac.uk Applying these techniques to this compound would provide crucial insights into how its specific structure dictates its photochemical behavior.
Advanced spectroscopic methods like Surface-Enhanced Raman Spectroscopy (SERS) and multi-dimensional NMR provide highly detailed structural and quantitative information. numberanalytics.comkit.ac.jp SERS can offer a highly sensitive analysis of molecules adsorbed on metal surfaces, which is relevant for studying surface-bound benzophenones in smart materials, while advanced NMR can elucidate complex structures and intermolecular interactions. numberanalytics.com
In parallel, computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations, has become a powerful predictive tool. bris.ac.uk These methods can be used to calculate molecular structures, reaction energies, and spectroscopic properties, providing a theoretical framework to understand and interpret experimental results. For example, DFT calculations can help explain the efficiency of different reaction pathways and guide the design of new molecules with desired electronic and photophysical properties. researchgate.net A thorough computational study of this compound would be invaluable for predicting its reactivity, stability, and potential applications.
Q & A
Q. Basic Research Focus
- HPLC-UV : C18 column, acetonitrile/water (65:35), detects impurities ≥0.1% at 230 nm .
- GC-MS : Quantifies volatile byproducts (e.g., chlorobenzene derivatives) with a DB-5ms column and EI ionization .
Advanced Consideration : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) identifies non-volatile impurities (mass error < 2 ppm) .
How can contradictory data on synthesis yields be addressed in multi-laboratory studies?
Advanced Research Focus
Discrepancies often arise from uncontrolled variables (e.g., moisture, catalyst activity). Mitigation strategies:
- Standardized protocols : Pre-dry solvents (molecular sieves) and substrates (vacuum oven, 60°C) .
- Statistical analysis : Apply ANOVA to compare batch yields, identifying outliers via Grubbs’ test (α = 0.05) .
What role does this compound play in material science applications?
Basic Research Focus
The compound serves as a precursor for UV-stabilizing polymers. Key applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
